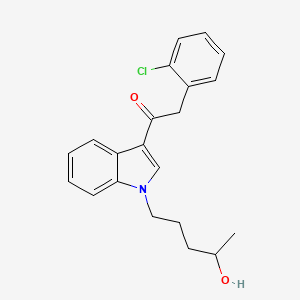
JWH 203 N-(4-ヒドロキシペンチル)代謝物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 203 N-(4-ヒドロキシペンチル)代謝物: は、フェニルアセチルインドールファミリーに属する鎮痛剤である JWH 203 の代謝産物である化学化合物です。 JWH 203 は、中枢および末梢カンナビノイド受容体に結合親和性を持つカンナビノイド作動薬として作用します。 N-(4-ヒドロキシペンチル)代謝物は、血清および尿の両方で検出されると予想され、主に研究および法医学的な用途に使用されます .
科学的研究の応用
Chemistry: JWH 203 N-(4-hydroxypentyl) metabolite is used as an analytical reference standard in forensic chemistry and toxicology. It helps in the identification and quantification of JWH 203 usage in biological samples.
Biology: The compound is studied for its interactions with cannabinoid receptors, providing insights into the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: Research on this metabolite contributes to understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, which can inform the development of therapeutic agents.
Industry: The compound is used in the development of analytical methods for detecting synthetic cannabinoids in various matrices, including biological fluids and environmental samples .
準備方法
合成経路および反応条件: JWH 203 N-(4-ヒドロキシペンチル)代謝物の合成には、JWH 203 のペンチル鎖のヒドロキシル化が含まれます。 このプロセスでは、通常、目的の位置でヒドロキシル化を実現するために、特定の試薬と触媒を使用する必要があります。 反応条件は、N-(4-ヒドロキシペンチル)代謝物の選択的な生成を確保するために慎重に制御する必要があります。
工業生産方法: JWH 203 N-(4-ヒドロキシペンチル)代謝物の工業生産には、ラボで使用される合成経路のスケールアップが含まれます。 これには、収率と純度を最大限に高めるために、温度、圧力、溶媒の選択などの反応条件の最適化が含まれます。 このプロセスには、目的の代謝物を単離するためのクロマトグラフィーなどの精製ステップも含まれます .
化学反応の分析
反応の種類:
酸化: この化合物は、特にヒドロキシル基で酸化反応を起こし、ケトンまたはカルボン酸の生成につながる可能性があります。
還元: 還元反応は、ヒドロキシル基を水素原子に変換し、親化合物の JWH 203 を生成できます。
置換: ヒドロキシル基は、適切な条件下でハロゲンまたはアルキル基などの他の官能基で置換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 塩化チオニルまたは三臭化リンなどの試薬を置換反応に使用できます。
主要な製品:
酸化: ケトンまたはカルボン酸の生成。
還元: JWH 203 の生成。
科学研究の用途
化学: JWH 203 N-(4-ヒドロキシペンチル)代謝物は、法化学および毒性学における分析基準として使用されます。 これは、生物学的サンプルにおける JWH 203 の使用を特定および定量化するのに役立ちます。
生物学: この化合物は、カンナビノイド受容体との相互作用について研究されており、合成カンナビノイドの代謝経路と生物学的影響に関する洞察を提供します。
医学: この代謝物に関する研究は、合成カンナビノイドの薬物動態と薬力学の理解に貢献し、治療薬の開発に役立ちます。
産業: この化合物は、生物学的液体や環境サンプルを含むさまざまなマトリックス中の合成カンナビノイドを検出するための分析方法の開発に使用されます .
作用機序
JWH 203 N-(4-ヒドロキシペンチル)代謝物の作用機序には、カンナビノイド受容体との相互作用が含まれます。 JWH 203 の代謝物として、これは中枢および末梢カンナビノイド受容体で活性を保持しています。 この代謝物がこれらの受容体に結合すると、痛覚、気分、食欲などのさまざまな生理学的プロセスを調節できます。 その効果に関与する正確な分子標的と経路はまだ調査中です .
類似の化合物との比較
類似の化合物:
- JWH 018 N-(4-ヒドロキシペンチル)代謝物
- JWH 250 N-(4-ヒドロキシペンチル)代謝物
- AM-2201 N-(4-ヒドロキシペンチル)代謝物
比較: JWH 203 N-(4-ヒドロキシペンチル)代謝物は、JWH 250 などの類似の化合物と比較して、中枢および末梢カンナビノイド受容体に対する結合親和性がわずかに強いという点でユニークです。 これにより、合成カンナビノイドとその代謝物の影響を研究するための貴重な化合物になります。 ペンチル鎖の 4 位にヒドロキシル基が存在することで、他の代謝物とは異なり、代謝安定性と活性に影響を与えます .
類似化合物との比較
- JWH 018 N-(4-hydroxypentyl) metabolite
- JWH 250 N-(4-hydroxypentyl) metabolite
- AM-2201 N-(4-hydroxypentyl) metabolite
Comparison: JWH 203 N-(4-hydroxypentyl) metabolite is unique in its slightly more potent binding affinities for the central and peripheral cannabinoid receptors compared to similar compounds like JWH 250. This makes it a valuable compound for studying the effects of synthetic cannabinoids and their metabolites. The presence of the hydroxyl group at the 4-position of the pentyl chain also distinguishes it from other metabolites, influencing its metabolic stability and activity .
生物活性
2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone, also known as JWH-203, is a synthetic cannabinoid that has garnered attention for its potential psychoactive effects and interaction with cannabinoid receptors. This compound features a complex structure that includes a chlorophenyl group and an indole moiety, which influences its biological activity.
- Molecular Formula : C21H22ClNO2
- Molecular Weight : 355.87 g/mol
- CAS Registry Number : 2747915-98-4
- Deuterated Form : 2-(2-chlorophenyl)-1-(1-(4-hydroxypentyl)-1H-indol-3-yl)ethanone is available in isotopically labeled forms (d5), which are useful for analytical applications .
JWH-203 primarily interacts with the cannabinoid receptors CB1 and CB2:
- CB1 Receptor : Predominantly found in the brain, responsible for the psychoactive effects associated with cannabinoids.
- CB2 Receptor : More commonly associated with immune system modulation.
Research indicates that JWH-203 acts as a partial agonist at the CB1 receptor and exhibits a stronger affinity for the CB2 receptor, where it may behave as an inverse agonist . The binding affinities (Ki values) for these receptors are critical in understanding its pharmacodynamics and potential therapeutic uses.
Binding Affinity Studies
A comparative analysis of JWH-203's binding affinity to cannabinoid receptors reveals:
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
|---|---|---|
| JWH-203 | 5.2 | 31.2 |
| CP 55,940 | 1.25 | 8.94 |
| AM-2201 | 8.72 | 63.3 |
These values indicate that JWH-203 has moderate affinity for both receptors but is significantly weaker at the CB2 receptor compared to other synthetic cannabinoids like CP 55,940 .
In Vivo Studies
In vivo studies have shown that JWH-203 retains efficacy similar to THC, producing effects such as analgesia and anti-inflammatory responses. However, its safety profile remains under scrutiny due to reports of adverse effects associated with synthetic cannabinoids .
Metabolism and Pharmacokinetics
JWH-203 undergoes metabolic processes that yield various hydroxylated metabolites, which may retain biological activity. For instance, the N-(4-hydroxypentyl) metabolite has been detected in biological samples, suggesting significant metabolic stability and potential for prolonged activity in vivo .
Toxicological Studies
Toxicological evaluations indicate that synthetic cannabinoids like JWH-203 can lead to severe side effects, including anxiety, paranoia, and cardiovascular complications. These findings highlight the need for careful consideration of dosage and administration routes in therapeutic contexts .
特性
IUPAC Name |
2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2/c1-15(24)7-6-12-23-14-18(17-9-3-5-11-20(17)23)21(25)13-16-8-2-4-10-19(16)22/h2-5,8-11,14-15,24H,6-7,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOSHHIHVCMCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017538 |
Source


|
| Record name | 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)-1H-indol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1843184-38-2 |
Source


|
| Record name | 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)-1H-indol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














